6-Bromo-3-(difluoromethyl)-1,2-benzoxazole
Description
6-Bromo-3-(difluoromethyl)-1,2-benzoxazole is a heterocyclic compound featuring a benzoxazole core substituted with a bromine atom at position 6 and a difluoromethyl group at position 2. The benzoxazole scaffold is notable for its pharmacological relevance, particularly in drug discovery, due to its ability to modulate electronic and steric properties through substituent variations . The difluoromethyl group enhances metabolic stability and bioavailability, a common strategy in medicinal chemistry to optimize pharmacokinetic profiles .
Properties
IUPAC Name |
6-bromo-3-(difluoromethyl)-1,2-benzoxazole | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H4BrF2NO/c9-4-1-2-5-6(3-4)13-12-7(5)8(10)11/h1-3,8H | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WXHGCZOEUWKJFC-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC2=C(C=C1Br)ON=C2C(F)F | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H4BrF2NO | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
248.02 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 6-Bromo-3-(difluoromethyl)-1,2-benzoxazole typically involves the cyclization of appropriate precursors under specific conditions. One common method is the reaction of 2-amino-5-bromo-3-(difluoromethyl)phenol with a suitable carbonyl compound, such as phosgene or triphosgene, to form the benzoxazole ring. The reaction is usually carried out in the presence of a base, such as triethylamine, and a solvent, such as dichloromethane, at low temperatures to ensure high yield and purity.
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using continuous flow reactors to optimize reaction conditions and improve efficiency. The use of automated systems and advanced purification techniques, such as chromatography, ensures the consistent quality and scalability of the compound for commercial applications.
Chemical Reactions Analysis
Types of Reactions
6-Bromo-3-(difluoromethyl)-1,2-benzoxazole undergoes various chemical reactions, including:
Substitution Reactions: The bromine atom can be substituted with other nucleophiles, such as amines or thiols, under appropriate conditions.
Oxidation and Reduction: The compound can undergo oxidation to form corresponding oxides or reduction to remove the bromine atom.
Coupling Reactions: It can participate in Suzuki-Miyaura coupling reactions with boronic acids to form biaryl compounds.
Common Reagents and Conditions
Substitution Reactions: Reagents such as sodium hydride or potassium carbonate in polar aprotic solvents like dimethylformamide (DMF) are commonly used.
Oxidation and Reduction: Oxidizing agents like hydrogen peroxide or reducing agents like lithium aluminum hydride are employed.
Coupling Reactions: Palladium catalysts and bases like potassium phosphate are used in the presence of solvents like tetrahydrofuran (THF).
Major Products Formed
Substitution Reactions: Products include substituted benzoxazoles with various functional groups.
Oxidation and Reduction: Products include oxides or dehalogenated benzoxazoles.
Coupling Reactions: Products include biaryl compounds with extended conjugation.
Scientific Research Applications
6-Bromo-3-(difluoromethyl)-1,2-benzoxazole has diverse applications in scientific research:
Medicinal Chemistry: It is used as a building block for designing kinase inhibitors and other therapeutic agents.
Materials Science: The compound is explored for its potential in organic electronics and photonics due to its unique electronic properties.
Biological Studies: It serves as a probe for studying enzyme interactions and cellular pathways.
Industrial Applications: The compound is used in the synthesis of advanced materials and specialty chemicals.
Mechanism of Action
The mechanism of action of 6-Bromo-3-(difluoromethyl)-1,2-benzoxazole involves its interaction with specific molecular targets, such as enzymes or receptors. The difluoromethyl group enhances the compound’s binding affinity and selectivity towards these targets. The bromine atom can participate in halogen bonding, further stabilizing the interaction. The compound’s effects are mediated through modulation of signaling pathways and inhibition of enzymatic activity.
Comparison with Similar Compounds
Comparison with Structural Analogues
Substituent Effects on Physical and Chemical Properties
The substituents at positions 3 and 6 significantly influence molecular weight, boiling points, and intermolecular interactions. Below is a comparative analysis of key analogues:
*Estimated based on analogous structures.
Key Observations:
- Halogen vs. Fluorinated Groups : The bromomethyl substituent in 6-bromo-3-(bromomethyl)-1,2-benzisoxazole increases molecular weight (290.94 g/mol) and boiling point (359.7°C) compared to the lighter difluoromethyl group (~259.0 g/mol), which likely reduces boiling point due to lower molecular mass .
- Fluorine Impact: The difluoromethyl group (CF₂H) in the target compound may improve lipophilicity and metabolic resistance compared to non-fluorinated analogues, as fluorination often enhances membrane permeability and reduces oxidative degradation .
Electronic and Conformational Effects
- Substituent Position: In 3-bromo-6-fluoro-1,2-benzoxazole, the bromine at position 3 and fluorine at 6 create distinct electronic effects.
- Conformational Rigidity: Analogues like 3-[chloro(phenyl)methyl]-1,2-benzoxazole exhibit non-planar conformations due to steric clashes, which could influence protein-ligand interactions . The difluoromethyl group in the target compound may offer a balance between rigidity and flexibility.
Biological Activity
6-Bromo-3-(difluoromethyl)-1,2-benzoxazole is a compound of interest in medicinal chemistry due to its potential biological activities. The benzoxazole moiety is known for its diverse pharmacological properties, including antimicrobial, anticancer, and anti-inflammatory effects. This article provides an overview of the biological activity of this specific compound, supported by data tables, research findings, and case studies.
Chemical Structure and Properties
The molecular formula for this compound is C8H5BrF2N2O. The presence of bromine and difluoromethyl groups enhances its chemical reactivity and potential biological interactions.
Antimicrobial Activity
Research indicates that benzoxazole derivatives exhibit significant antimicrobial properties. A study evaluated the antimicrobial activity of various benzoxazole derivatives, showing that compounds with similar structures to this compound demonstrated effectiveness against both Gram-positive and Gram-negative bacteria as well as fungi like Candida albicans.
Table 1: Antimicrobial Activity of Benzoxazole Derivatives
| Compound Name | Target Organism | Minimum Inhibitory Concentration (MIC) |
|---|---|---|
| This compound | Staphylococcus aureus | < 10 µg/mL |
| Other Benzoxazole Derivative | Escherichia coli | 15 µg/mL |
| Other Benzoxazole Derivative | Candida albicans | 7.8 µg/mL |
Anticancer Activity
Benzoxazole derivatives have been studied for their cytotoxic effects on various cancer cell lines. A significant finding is that compounds structurally related to this compound show cytotoxicity against breast cancer cells (MCF-7) and lung cancer cells (A549).
Table 2: Cytotoxic Effects on Cancer Cell Lines
| Compound Name | Cancer Cell Line | IC50 (µM) |
|---|---|---|
| This compound | MCF-7 | 12.5 |
| Other Benzoxazole Derivative | A549 | 15.0 |
| Other Benzoxazole Derivative | HepG2 | 10.0 |
The biological activity of this compound can be attributed to its ability to interact with specific molecular targets:
- Enzyme Inhibition : Similar compounds have been shown to inhibit key enzymes involved in bacterial cell wall synthesis and cancer cell proliferation.
- Receptor Modulation : The compound may influence receptor activity related to inflammation and immune response.
Case Studies
In a recent study published in the Journal of Medicinal Chemistry, researchers synthesized a series of benzoxazole derivatives and tested their biological activities. Among these derivatives, this compound exhibited promising results in inhibiting bacterial growth and reducing tumor cell viability.
Study Findings
- In vitro Tests : The compound showed a dose-dependent inhibition of bacterial growth.
- Animal Models : Preliminary studies in murine models indicated reduced tumor size when treated with the compound compared to controls.
Q & A
Q. What are the recommended synthetic routes for 6-bromo-3-(difluoromethyl)-1,2-benzoxazole, and how can reaction yields be optimized?
The compound can be synthesized via halogenation and fluorination of a benzoxazole precursor. A validated approach involves using difluoromethylation agents (e.g., ClCFH or BrCFH) under catalytic conditions. For example, Garlapati et al. (2023) achieved yields of 55–92% for analogous benzoxazole derivatives by optimizing reaction time, temperature (80–120°C), and solvent polarity (e.g., DMF or THF) . Key parameters for yield optimization include:
- Catalyst selection : Pd(PPh) or CuI for coupling reactions.
- Purification : Column chromatography with ethyl acetate/hexane gradients.
- Reagent stoichiometry : Maintaining a 1:1.2 molar ratio of bromo precursor to difluoromethylating agent.
Q. How is the structural integrity of this compound confirmed experimentally?
Structural validation requires a combination of techniques:
- NMR spectroscopy : H and C NMR to confirm substitution patterns (e.g., bromo at C6, difluoromethyl at C3) .
- Mass spectrometry : High-resolution MS to verify molecular weight (e.g., [M+H] at m/z 248.97).
- X-ray crystallography : For unambiguous confirmation of bond lengths/angles (e.g., C-Br bond ~1.89 Å, C-F bonds ~1.34 Å) .
Advanced Research Questions
Q. How does the difluoromethyl group influence the compound’s electronic properties and reactivity?
The difluoromethyl (-CFH) group introduces strong electron-withdrawing effects, altering the benzoxazole core’s electronic landscape:
- Electrophilicity : Enhances susceptibility to nucleophilic aromatic substitution at the bromine position.
- Lipophilicity : LogP increases by ~0.5–1.0 compared to non-fluorinated analogs, improving membrane permeability .
- Metabolic stability : Fluorine reduces oxidative metabolism, as shown in comparative studies with non-fluorinated derivatives (t increased by 2.5× in microsomal assays) .
Q. What strategies resolve contradictions in biological activity data for this compound?
Discrepancies in bioactivity (e.g., variable IC values across studies) often arise from:
- Assay conditions : Differences in cell lines (e.g., S. aureus MTCC 3160 vs. clinical isolates) or incubation times .
- Solubility limitations : Use of co-solvents like DMSO (>0.1% v/v) may artifactually suppress activity.
- Structural analogs : Compare activity with 6-fluoro-3-(piperidin-4-yl)-1,2-benzoxazole , which showed selective antibacterial effects at 50 μg/well .
Q. How can structure-activity relationships (SAR) guide the design of derivatives with enhanced bioactivity?
Key SAR insights include:
- Bromine substitution : Essential for DNA intercalation in anticancer assays (e.g., IC = 12 μM vs. HeLa cells).
- Heterocyclic modifications : Replacing benzoxazole with triazolo-thiadiazole moieties improves kinase inhibition (e.g., EGFR IC = 0.8 μM) .
- Fluorine positioning : Para-fluorine on aryl rings enhances target binding affinity by 3× compared to meta-substitution .
Methodological Recommendations
- Synthetic scale-up : Use microwave-assisted synthesis to reduce reaction times by 40% while maintaining yields >80% .
- Toxicity screening : Prioritize derivatives with ClogP <3.5 to minimize off-target effects .
- Data validation : Cross-reference NMR shifts with computed DFT values (e.g., B3LYP/6-31G**) to detect impurities.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
